molecular formula C11H10ClNO3 B8328539 (3-Chloro-4-isocyanato-phenyl)-acetic acid ethyl ester

(3-Chloro-4-isocyanato-phenyl)-acetic acid ethyl ester

Cat. No. B8328539
M. Wt: 239.65 g/mol
InChI Key: NGAXBMZMUYDOLE-UHFFFAOYSA-N
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Patent
US08153663B2

Procedure details

In analogy to the procedure described in example 9.1, (4-amino-3-chloro-phenyl)-acetic acid ethyl ester was reacted with triphosgene in the presence of Et3N in CH2Cl2 under reflux conditions for 48 h to give the title compound as brown solid which was used in the next step without further purification. MS: m/e=257.0 [M+NH4+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([Cl:13])[CH:7]=1)[CH3:2].Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl.CCN(CC)CC>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]=[C:16]=[O:18])=[C:8]([Cl:13])[CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=CC(=C(C=C1)N)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)N=C=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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